molecular formula C20H19N B14405791 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile CAS No. 88134-06-9

4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile

Cat. No.: B14405791
CAS No.: 88134-06-9
M. Wt: 273.4 g/mol
InChI Key: IKQNBVAXBSVKPQ-UHFFFAOYSA-N
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Description

4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is a chemical compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a naphthalene ring system with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and subsequent cyanation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzonitriles, primary amines, and various oxidized derivatives.

Scientific Research Applications

4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The propyl and naphthalene moieties contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the naphthalene ring system enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

88134-06-9

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

4-(6-propyl-5,6-dihydronaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C20H19N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-11,13,15H,2-3,12H2,1H3

InChI Key

IKQNBVAXBSVKPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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